5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a scaffold known for diverse pharmacological applications. Structurally, it features:
- A central thiazolo[3,2-a]pyrimidine core with a 5-oxo group.
- A carboxamide moiety at position 4.
- A sulfamoylphenyl substituent at position 4, further functionalized with a thiazol-2-yl group.
Its synthesis likely involves heterocyclization and acylation steps, as seen in analogous compounds (e.g., ) .
Properties
IUPAC Name |
5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O4S3/c22-13(12-9-18-16-21(14(12)23)6-8-27-16)19-10-1-3-11(4-2-10)28(24,25)20-15-17-5-7-26-15/h1-9H,(H,17,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBGQGFKRSAJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biochemical targets and pathways, leading to a wide range of biological effects.
Biochemical Pathways
Thiazole derivatives, including this compound, may activate or inhibit various biochemical pathways, leading to diverse physiological effects. For instance, they may influence the synthesis of neurotransmitters such as acetylcholine, which plays a crucial role in the functioning of the nervous system.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain functional groups at specific positions on the phenyl ring can enhance the antimicrobial activity of thiazole derivatives.
Biological Activity
The compound 5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide represents a novel class of thiazole-based derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of thiazole and pyrimidine rings through condensation reactions. The synthetic pathway typically employs reagents such as aromatic aldehydes and thiazole derivatives, utilizing techniques such as microwave-assisted synthesis and one-pot multicomponent reactions to enhance yield and purity .
Antimicrobial Properties
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown promising results against various bacterial strains, including Escherichia coli and Salmonella typhimurium. The minimum inhibitory concentration (MIC) values for these compounds often fall in the low microgram per milliliter range, indicating potent antibacterial properties .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 19.24 |
| Similar Thiazole Derivative | S. typhimurium | 11.31 |
Antitubercular Activity
Compounds derived from thiazole frameworks have also been evaluated for their anti-tubercular activity. In vitro assays against Mycobacterium tuberculosis indicate that these compounds can inhibit bacterial growth effectively, with some exhibiting better potency than traditional treatments . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or metabolic pathways.
Antimalarial Activity
The thiazole derivatives have shown potential in combating malaria by targeting the Plasmodium falciparum strain. Structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring significantly influence antimalarial potency, with specific substitutions enhancing efficacy while minimizing cytotoxicity .
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in pathogen metabolism. For instance, thiazole derivatives have been found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in various pathogens .
Case Studies
- Antibacterial Efficacy : A study evaluating a series of thiazole derivatives demonstrated that those with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced antibacterial activity against resistant strains of bacteria .
- Antitubercular Screening : In a comparative study of new benzothiazole derivatives against M. tuberculosis, several compounds exhibited significant inhibitory effects, suggesting that structural modifications can lead to improved therapeutic agents .
Comparison with Similar Compounds
Structural Implications:
- Electron-Withdrawing Groups (e.g., trifluoromethoxy in ): Increase resistance to oxidative metabolism.
- Hydrogen-Bonding Motifs : The sulfamoyl-thiazole group in the target compound facilitates interactions with polar residues in biological targets .
- Steric Effects : Substituents like 3-methyl () or 4-methoxyphenyl () influence conformational flexibility and binding pocket compatibility.
Pharmacological and Physicochemical Properties
- Bioactivity : Compounds with sulfamoyl groups (e.g., ) often target enzymes like carbonic anhydrases or kinases via sulfonamide-Zn²⁺ interactions.
- Solubility : Methoxy-substituted derivatives () exhibit improved aqueous solubility compared to lipophilic trifluoromethoxy analogs ().
- Metabolic Stability : Fluorinated groups (e.g., trifluoromethoxy in ) reduce CYP450-mediated degradation.
Q & A
Q. What are the key synthetic strategies for constructing the thiazolo[3,2-a]pyrimidine core in this compound?
The thiazolo[3,2-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, thiophene-2-carboxamide derivatives can undergo heterocyclization with chloroacetic acid and aldehydes under reflux in acetic acid/anhydride mixtures to form fused thiazole-pyrimidine systems . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts) is critical for yield improvement. Sodium acetate is often used as a base to facilitate deprotonation and cyclization .
Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound?
- IR spectroscopy : Identifies functional groups such as C=O (1650–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and C-S-C (600–700 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (δ 1.2–3.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–180 ppm) and heteroaromatic carbons .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .
Q. What pharmacological screening models are suitable for evaluating its bioactivity?
Initial screens should target kinase inhibition (e.g., Src-family kinases) due to structural similarities to Dasatinib analogs . In vitro assays include:
- Enzyme-linked immunosorbent assays (ELISAs) for IC₅₀ determination.
- Cell viability assays (e.g., MTT) using cancer cell lines (e.g., K562 leukemia) .
- Selectivity profiling against off-target kinases to assess specificity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Core modifications : Replace the thiazole ring with oxazole or pyridine to assess heterocycle impact on potency .
- Substituent effects : Vary the sulfamoylphenyl group (e.g., electron-withdrawing vs. donating groups) to modulate binding affinity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with kinase ATP-binding pockets .
Q. What crystallographic data reveal about the conformational flexibility of the thiazolo[3,2-a]pyrimidine system?
Single-crystal X-ray diffraction shows that the pyrimidine ring adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity . The dihedral angle between the thiazole and phenyl rings (e.g., 80.94°) influences steric interactions in protein binding . Hydrogen-bonding networks (C–H···O) stabilize crystal packing, which may correlate with solubility .
Q. How can contradictory biological data (e.g., varying IC₅₀ across assays) be resolved?
Q. What mechanistic insights support its potential as a multi-target kinase inhibitor?
The sulfamoylphenyl group mimics ATP’s adenine moiety, enabling competitive inhibition. The thiazolo[3,2-a]pyrimidine core may occupy hydrophobic pockets in kinase domains, while the carboxamide linker enhances hydrogen bonding with catalytic lysine residues . Synergistic effects from dual inhibition (e.g., Bcr-Abl and Src kinases) should be explored via phosphoproteomics .
Methodological Considerations
Q. What strategies mitigate synthetic challenges in introducing the N-(thiazol-2-yl)sulfamoyl group?
- Protection/deprotection : Use 4-methoxybenzyl (PMB) groups to shield reactive amines during coupling steps .
- Nucleophilic substitution : React thiazole-2-amine with 4-chlorosulfonylphenyl intermediates in anhydrous DMF .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Q. How is computational chemistry utilized to predict metabolic pathways?
Tools like SwissADME predict Phase I/II metabolism sites (e.g., sulfamoyl hydrolysis or thiazole oxidation). Molecular dynamics simulations assess binding mode retention under physiological conditions .
Q. What analytical methods quantify trace impurities in bulk synthesis?
- HPLC-PDA : Uses C18 columns (acetonitrile/water gradients) to detect ≤0.1% impurities.
- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed carboxamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
